molecular formula C7H14ClN3 B3047691 [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride CAS No. 1431965-18-2

[(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride

Cat. No.: B3047691
CAS No.: 1431965-18-2
M. Wt: 175.66
InChI Key: WCQNKNOSOUKOKF-UHFFFAOYSA-N
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Description

Overview [(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is a chemical compound serving as a versatile building block in organic synthesis and medicinal chemistry research. The pyrazole core is a prominent scaffold in drug discovery due to its wide spectrum of biological activities . This particular amine derivative, with its functional groups, is a valuable intermediate for constructing more complex molecules for pharmaceutical and agrochemical research. Research Applications The primary application of this compound is as a key synthetic intermediate. Its structure makes it suitable for exploring compounds with potential biological activity. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, antifungal, and anticancer activities . For instance, structurally similar pyrazole-based compounds are being actively investigated as potent, systemically available inhibitors of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA), a promising target for managing inflammatory responses and pain . Researchers utilize this amine in coupling reactions, amide bond formation, and to create diverse chemical libraries for high-throughput screening. Handling and Storage This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. It is recommended to store the product in a refrigerator at 2-8°C . Key Specifications: • CAS Number: 1006333-36-3 • Molecular Formula: C7H13N3 • HCl • Molecular Weight: 175.66 g/mol • Synonym: 1-(1-Propyl-1H-pyrazol-4-yl)methanamine hydrochloride

Properties

IUPAC Name

(1-propylpyrazol-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.ClH/c1-2-3-10-6-7(4-8)5-9-10;/h5-6H,2-4,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQNKNOSOUKOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431965-18-2
Record name 1H-Pyrazole-4-methanamine, 1-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431965-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by subsequent functionalization. One common method is the reaction of 1-propylhydrazine with 4-formylpyrazole under acidic conditions to form the desired pyrazole derivative. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of pyrazole derivatives often employs multicomponent reactions and cycloaddition strategies. These methods are advantageous due to their efficiency and ability to produce high yields under mild conditions. For example, the use of microwave-assisted synthesis has been explored to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

[(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenated reagents and bases like potassium carbonate are often employed in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

[(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets, leading to various pharmacological effects. Some notable applications include:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds exhibit antimicrobial properties. Research indicates that this compound can inhibit the growth of certain bacterial strains, making it a candidate for antibiotic development .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .

Materials Science

The compound serves as a building block in the synthesis of novel materials. Its unique structure allows for modifications that can enhance material properties:

  • Catalysts Development : this compound can be utilized in the development of catalysts for organic reactions, particularly those involving heterocyclic compounds.
  • Polymer Synthesis : Researchers have explored its incorporation into polymer matrices to improve mechanical properties and thermal stability, indicating potential applications in advanced materials .

Biological Research

In biological studies, this compound has been used to explore various biochemical pathways:

  • Enzyme Inhibition Studies : this compound has been tested as an enzyme inhibitor in metabolic pathways, providing insights into its potential role in drug design .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Properties

In another study focusing on inflammatory models, the administration of this compound resulted in reduced levels of pro-inflammatory cytokines. These findings support further exploration into its therapeutic applications in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Methyl({[1-Methyl-3-(Propan-2-yl)-1H-pyrazol-4-yl]methyl})amine Hydrochloride

Key Features :

  • Substituents : A methyl group at the pyrazole 1-position and an isopropyl group at the 3-position, with a methylamine group at the 4-position .
  • The methyl group at the 1-position may alter electronic effects on the pyrazole ring.

5-(Difluoromethyl)-1-(2-Methylphenyl)-1H-pyrazol-4-amine Hydrochloride

Key Features :

  • Substituents : A difluoromethyl group at the 5-position and a 2-methylphenyl group at the 1-position .
  • Comparison : The difluoromethyl group enhances metabolic stability and binding affinity in drug candidates, while the 2-methylphenyl group adds π-π stacking capability. These features contrast with the simpler propyl group in the target compound, which prioritizes hydrophobicity over electronic modulation.

1H-Pyrazol-4-amine Hydrochloride

Key Features :

  • Structure : The base compound lacking substituents beyond the 4-position amine group .
  • Molecular Formula : C₃H₆ClN₃ (MW: 135.55 g/mol).
  • Comparison : The absence of alkyl or aromatic groups results in lower molecular weight and reduced steric effects. This simplicity may favor applications requiring minimal steric hindrance, such as coordination chemistry or as a building block for complex derivatives.

Structural and Functional Implications

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The propyl group in the target compound increases lipophilicity compared to the unsubstituted 1H-pyrazol-4-amine hydrochloride, enhancing membrane permeability in biological systems.
  • Steric Hindrance : Bulkier groups (e.g., isopropyl in ’s compound) may limit accessibility to active sites in enzymatic or catalytic applications.

Biological Activity

[(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is a compound that has garnered attention for its diverse biological activities. This article examines its mechanisms of action, potential therapeutic applications, and compares it with related pyrazole derivatives.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor and receptor ligand . Pyrazole derivatives, including this compound, have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory processes and pain responses. The compound's specific structure allows it to interact with various molecular targets, modulating their activity and leading to significant biological effects.

1. Anti-inflammatory Effects

Research indicates that pyrazole derivatives exhibit anti-inflammatory properties by inhibiting COX enzymes. This inhibition can reduce the production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases .

2. Anticancer Potential

Recent studies have highlighted the anticancer activities of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, certain derivatives have shown IC50 values as low as 0.39 µM against HCT116 cancer cells, indicating potent antitumor activity .

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-70.46
Compound BA3754.2
[(1-Propyl-1H-pyrazol-4-yl)methyl]amine HClHCT1160.39

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that pyrazole derivatives can exhibit activity against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups in the pyrazole structure enhances this activity .

Case Studies

Case Study 1: Anticancer Activity
A study conducted by Wei et al. evaluated a series of pyrazole derivatives for their anticancer effects on A549 lung cancer cells. Among the tested compounds, one derivative exhibited an IC50 value of 26 µM, showcasing significant growth inhibition and apoptosis induction in cancer cells .

Case Study 2: Anti-inflammatory Properties
In a separate investigation, researchers assessed the anti-inflammatory effects of a pyrazole derivative similar to this compound in a rat model of arthritis. The results indicated a marked reduction in paw swelling and inflammatory markers in treated groups compared to controls, supporting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

Compound NameStructure FeaturesBiological Activity
4-Amino-1-methylpyrazoleSimilar structureAnticancer
3-AminopyrazoleFree amino groupAntimicrobial
[(1-Ethyl-1H-pyrazol-3-yl)methyl]amineDifferent substitution patternAnti-inflammatory

This comparison illustrates how variations in substitution patterns can lead to distinct biological activities among pyrazole compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride
Reactant of Route 2
[(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride

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